molecular formula C8H13N3 B2550395 (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine CAS No. 1551492-10-4

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine

Cat. No.: B2550395
CAS No.: 1551492-10-4
M. Wt: 151.213
InChI Key: OTTLEYYQAFGTFZ-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine: is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine typically involves multiple steps starting from commercially available precursors

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction.

Chemical Reactions Analysis

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups to the compound, enhancing its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Imidazo[1,2-a]pyridine derivatives.

  • Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

  • Substitution: Functionalized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex chemical compounds.

  • Biology: Investigated for its potential biological activities, such as antimicrobial properties.

  • Medicine: Studied for its potential therapeutic applications, including its role in drug development.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine: can be compared with other similar compounds, such as:

  • Imidazo[1,2-a]pyridine derivatives: These compounds share a similar heterocyclic structure but may have different substituents and biological activities.

  • Other N-heterocyclic compounds: These compounds also contain nitrogen atoms in their ring structures and exhibit diverse biological activities.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-6-7-2-1-3-8-10-4-5-11(7)8/h4-5,7H,1-3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTLEYYQAFGTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=CN=C2C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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